3-(N,N-ジエチルアミノカルボニル)フェニルボロン酸

説明

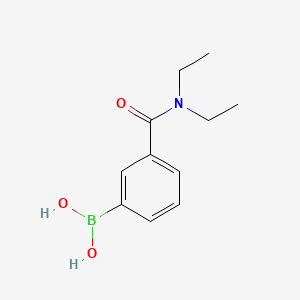

3-(N,N-Diethylaminocarbonyl)phenylboronic acid: is an organic compound with the molecular formula C11H16BNO3 and a molecular weight of 221.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylaminocarbonyl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

3-(N,N-Diethylaminocarbonyl)phenylboronic acid and its derivatives have been investigated for their anticancer properties. Boronic acids are known to interact with sialic acid residues on cancer cells, enhancing the selectivity of drug delivery systems. For example, phenylboronic acid conjugates have been employed in targeted drug delivery systems that improve the accumulation of chemotherapeutic agents at tumor sites, thus increasing their efficacy while minimizing systemic toxicity .

Mechanism of Action:

The mechanism involves the binding of boronic acids to carbohydrates on tumor cells, facilitating the uptake of drug-loaded nanoparticles. Studies have shown that nanoparticles modified with boronic acid can significantly enhance the cellular uptake of anticancer drugs like doxorubicin when tested in vitro and in vivo .

Drug Delivery Systems

Nanoparticle Formulations:

3-(N,N-Diethylaminocarbonyl)phenylboronic acid can be utilized in the formulation of nanoparticles designed for targeted delivery. For instance, carboxymethyl chitosan nanoparticles functionalized with this boronic acid derivative have demonstrated improved mucoadhesive properties, making them suitable for prolonged drug action in mucosal routes .

Case Study:

A study involving the preparation of doxorubicin-loaded nanoparticles showed that those modified with 3-(N,N-Diethylaminocarbonyl)phenylboronic acid exhibited enhanced tumor penetration and accumulation compared to non-modified counterparts. This was attributed to the specific interaction between the boronic acid moiety and sialic acid on tumor cells, which facilitated targeted delivery and increased therapeutic efficacy .

Biosensing Applications

Glucose Sensors:

Phenylboronic acids are recognized for their ability to form reversible covalent bonds with diols, making them suitable for biosensing applications. The incorporation of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid into hydrogel matrices has been explored for glucose sensing. These sensors leverage the unique interaction between phenylboronic acid and glucose to provide sensitive and selective detection methods .

Research Findings:

Recent advancements have highlighted the development of phenylboronic acid-functionalized hydrogels that exhibit significant changes in swelling behavior upon glucose binding. This property can be harnessed for real-time glucose monitoring in diabetic patients, demonstrating a promising application of this compound in biomedical devices .

Antibacterial Applications

Antimicrobial Activity:

The antibacterial properties of boronic acids are also noteworthy. Research indicates that 3-(N,N-Diethylaminocarbonyl)phenylboronic acid can facilitate bacterial aggregation through interactions with glycolipids on bacterial surfaces. This property has been exploited in developing novel antibacterial agents that selectively target and kill bacteria .

Case Study:

A study demonstrated that dendritic polymers functionalized with phenylboronic acid could effectively aggregate and kill E. coli through multipoint recognition mechanisms. This finding underscores the potential for developing new antimicrobial therapies based on boronic acid derivatives .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug delivery systems utilizing boronates for targeted therapy | Enhanced accumulation and efficacy of doxorubicin-loaded nanoparticles at tumor sites |

| Drug Delivery Systems | Nanoparticle formulations for prolonged action via mucoadhesion | Improved mucoadhesive properties leading to extended drug release in mucosal routes |

| Biosensing | Glucose sensors based on phenylboronic acid interactions | Development of responsive hydrogels for real-time glucose monitoring |

| Antibacterial Activity | Targeting bacterial cells through specific interactions | Effective aggregation and killing of E. coli using phenylboronic acid-functionalized polymers |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with diethylaminocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for 3-(N,N-Diethylaminocarbonyl)phenylboronic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: 3-(N,N-Diethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylboronic acids.

作用機序

The mechanism of action of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules . The diethylaminocarbonyl group enhances the compound’s solubility and stability, facilitating its use in various applications .

類似化合物との比較

- 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid

- 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

- 3-(Dipropylcarbamoyl)phenylboronic acid

Comparison: 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and dipropyl analogs, the diethyl substitution provides a balance between steric hindrance and electronic effects, making it particularly effective in certain catalytic and synthetic applications .

生物活性

3-(N,N-Diethylaminocarbonyl)phenylboronic acid is a compound that has garnered attention in recent years for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a key feature that underpins their utility in various biochemical applications, including drug delivery systems and sensors. This article delves into the biological activity of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, highlighting its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure:

- IUPAC Name: 3-(N,N-Diethylaminocarbonyl)phenylboronic acid

- Molecular Formula: C11H16BNO3

- CAS Number: 237413-05-7

The presence of the diethylaminocarbonyl group enhances its solubility and biological compatibility, making it a suitable candidate for various applications.

The biological activity of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid primarily involves its ability to interact with biological molecules through the formation of boronate esters with diols. This interaction is crucial for:

- Enzyme Inhibition: Boronic acids can inhibit enzymes such as serine proteases by mimicking the transition state of substrates.

- Targeting Biomolecules: The compound can selectively bind to glycoproteins and other biomolecules containing diol functionalities, leading to potential applications in targeted drug delivery systems.

1. Drug Delivery Systems

Research has shown that boronic acids, including 3-(N,N-Diethylaminocarbonyl)phenylboronic acid, can be integrated into drug delivery systems that are responsive to glucose levels. This is particularly beneficial for diabetic patients, as these systems can release therapeutic agents in response to changes in blood glucose concentrations .

2. Cancer Therapy

Studies indicate that phenylboronic acids exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of cellular processes through selective binding to cancer-specific biomarkers . For instance, the compound's ability to inhibit tumor growth has been documented in preclinical models.

Case Studies

-

Glucose-Sensitive Drug Delivery:

A study demonstrated the development of glucose-responsive nanoparticles utilizing phenylboronic acid derivatives. These nanoparticles showed controlled release characteristics when exposed to varying glucose levels, highlighting their potential in diabetes management . -

Cytotoxicity Assessment:

In vitro studies assessed the cytotoxic effects of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid on several cancer cell lines, revealing significant inhibition of cell proliferation at specific concentrations. The IC50 values indicated effective cytotoxicity comparable to established chemotherapeutic agents .

Data Tables

| Biological Activity | Observation |

|---|---|

| Enzyme Inhibition | Effective against serine proteases |

| Glucose Sensitivity | Responsive drug release |

| Cytotoxicity | Significant inhibition in cancer cells |

特性

IUPAC Name |

[3-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHUSSNOKNYLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395547 | |

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237413-05-7 | |

| Record name | 3-(N,N-Diethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。